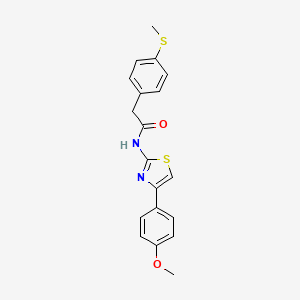![molecular formula C19H14F3N3O2 B2976364 N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 922614-17-3](/img/structure/B2976364.png)
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H14F3N3O2 and its molecular weight is 373.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The first step in understanding the mechanism of action of a compound is to identify its primary targets. These could be proteins, enzymes, or other molecules within the cell. Techniques such as affinity chromatography or mass spectrometry can be used to identify these targets .
Mode of Action
Once the targets are identified, the next step is to understand how the compound interacts with these targets. This could involve binding studies to determine the affinity of the compound for its target, or structural studies to determine the exact binding site .
Biochemical Pathways
The compound’s effect on biochemical pathways can be studied using techniques such as metabolomics. This involves measuring the levels of various metabolites in the cell before and after treatment with the compound, which can give clues about which pathways are being affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can be studied using various in vitro and in vivo models. This can give information about how the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The overall effects of the compound on the cell can be studied using various techniques. For example, cell viability assays can be used to determine if the compound is toxic to cells, while gene expression studies can be used to see if the compound affects the expression of certain genes .
Action Environment
The effect of environmental factors on the action of the compound can be studied by varying conditions such as temperature, pH, or the presence of other compounds. This can give information about how stable the compound is under different conditions, and how these conditions affect its efficacy .
Propiedades
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c1-27-17-9-8-16(24-25-17)12-4-3-7-15(11-12)23-18(26)13-5-2-6-14(10-13)19(20,21)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBGBENIQJFYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline](/img/structure/B2976287.png)
![3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2976288.png)
![(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/new.no-structure.jpg)
![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine](/img/structure/B2976291.png)
![5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2976293.png)


![4-[(1-{[cyclohexyl(methyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2976299.png)
![2-({1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976300.png)
![(2E)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2976301.png)

